Lurasidone Impurity 22

Description

Role of Impurity Profiling in Quality Control of Atypical Antipsychotics

Impurity profiling serves as a cornerstone in the quality assurance of atypical antipsychotics, ensuring that synthetic byproducts, degradation products, and residual intermediates remain within internationally accepted thresholds. For Lurasidone, a second-generation antipsychotic with complex polycyclic architecture, the presence of stereoisomers such as Impurity 22 necessitates specialized analytical strategies. The benzisothiazole and piperazine moieties in Lurasidone’s structure render it susceptible to oxidative degradation and epimerization during synthesis, storage, or formulation, generating impurities that may compromise therapeutic efficacy.

Recent advancements in high-performance liquid chromatography (HPLC) have enabled the separation of this compound from its parent compound. A validated reverse-phase HPLC method developed by Vaja et al. demonstrated baseline separation of Lurasidone and its impurities using a C18 column with a phosphate buffer-acetonitrile mobile phase, achieving resolution factors exceeding 2.0 for critical peak pairs. Such methods facilitate the quantification of Impurity 22 at concentrations as low as 0.05% relative to Lurasidone, aligning with International Council for Harmonisation (ICH) Q3A(R2) guidelines that mandate reporting thresholds for unidentified impurities.

The structural elucidation of this compound relies on complementary spectroscopic techniques. Nuclear magnetic resonance (NMR) studies confirm the (1R,2R) stereochemistry of the cyclohexylmethanamine substructure, while high-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 344.52 corresponding to the empirical formula C₁₉H₂₈N₄S. These analytical workflows not only identify impurities but also provide insights into their formation pathways, enabling process optimization to minimize their generation during active pharmaceutical ingredient (API) synthesis.

Regulatory Significance of Lurasidone-Related Substance Monitoring

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA), enforce stringent limits on pharmaceutical impurities based on their potential genotoxic, carcinogenic, or pharmacological risks. This compound, while not classified as a genotoxic alert compound, falls under the purview of ICH Q3A(R2) guidelines requiring identification and control of impurities exceeding 0.10% in daily doses below 2 grams. The EMA’s assessment report for Lurasidone emphasizes the necessity of impurity profiling across all clinical trial batches and commercial API lots, with particular attention to stereochemical variants that may arise during manufacturing.

Daicel Pharma Standards, a leading supplier of reference materials, provides certified this compound standards with detailed certificates of analysis encompassing HPLC purity (≥98.5%), residual solvent content, and stereochemical confirmation. These standards enable pharmaceutical manufacturers to establish validated analytical methods for regulatory submissions, including Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The synthesis of this compound under current Good Manufacturing Practices (cGMP) ensures traceability and compliance with 21 CFR Part 211 requirements for impurity reference materials.

Regulatory submissions for Lurasidone-containing products must include forced degradation studies demonstrating the analytical method’s ability to resolve Impurity 22 under stress conditions (acid/base hydrolysis, thermal, oxidative, and photolytic). Data from such studies prove critical in establishing shelf-life limits and storage conditions that prevent impurity proliferation. For instance, accelerated stability testing at 40°C/75% relative humidity over six months has become a benchmark for assessing Lurasidone’s susceptibility to impurity formation under real-world storage scenarios.

The evolving regulatory landscape continues to shape impurity control strategies. Recent updates to ICH Q3D elemental impurity guidelines and the EMA’s increased focus on nitrosamine contamination have prompted manufacturers to implement orthogonal analytical methods for this compound detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods now complement traditional HPLC-UV approaches, offering enhanced specificity for low-abundance impurities in complex matrices. These methodological advancements underscore the pharmaceutical industry’s commitment to aligning impurity control practices with the highest global quality standards.

Properties

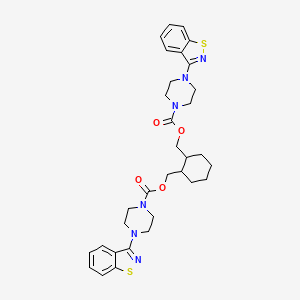

Molecular Formula |

C32H38N6O4S2 |

|---|---|

Molecular Weight |

634.8 g/mol |

IUPAC Name |

[2-[[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]oxymethyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C32H38N6O4S2/c39-31(37-17-13-35(14-18-37)29-25-9-3-5-11-27(25)43-33-29)41-21-23-7-1-2-8-24(23)22-42-32(40)38-19-15-36(16-20-38)30-26-10-4-6-12-28(26)44-34-30/h3-6,9-12,23-24H,1-2,7-8,13-22H2 |

InChI Key |

BAGKUUMMYLYQEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods of Lurasidone Impurity 22

Oxidative Synthesis Route Using m-Chloroperoxybenzoic Acid (m-CPBA)

A prominent method for preparing lurasidone-related impurities, including Impurity 22, involves an oxidation step using m-chloroperoxybenzoic acid (m-CPBA) as the oxidant. This method is described in detail in patent CN115950695B and CN106397424A and involves two main steps:

Step 1: Oxidation of a Key Intermediate

- Raw Material: A precursor compound (referred to as compound 1 or lurasidone hydrochloride derivative).

- Oxidant: m-CPBA (mass ratio of compound 1 to m-CPBA approximately 5.00g:7.00-8.00g).

- Solvent: Dichloromethane (methylene chloride).

- Conditions: Stirring at room temperature (20-25 °C) for 10-15 hours.

- Outcome: Formation of an epoxide intermediate, which is a known genotoxic impurity precursor.

- Isolation: White solid intermediate is isolated by filtration and purified by column chromatography.

Step 2: Nucleophilic Reaction Under Microwave Heating

- Reactants: The epoxide intermediate reacts with a nucleophile (compound 2) in the presence of an alkali base, typically potassium carbonate.

- Conditions: Microwave heating is employed instead of traditional heating methods to accelerate the reaction and improve yield and purity.

- Catalyst: A phase transfer catalyst is added to enhance reaction efficiency.

- Outcome: Formation of lurasidone toxic impurity IM-F, which corresponds to Impurity 22.

- Advantages: Shortened reaction time, improved yield, and higher purity of the final impurity product.

Table 1: Summary of Oxidative Preparation Method

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Compound 1 + m-CPBA in dichloromethane, 10-15 h, RT | Epoxide intermediate (white solid) | Purified by column chromatography |

| 2 | Intermediate + compound 2 + K2CO3, microwave heating, phase transfer catalyst | This compound (IM-F) | High purity, improved yield, faster reaction |

This method provides a reliable synthesis of Impurity 22 as a high-purity standard for analytical reference in quality control.

Alternative Oxidants and Conditions

Other oxidants reported for generating lurasidone oxidation impurities include:

- Sodium hypochlorite

- Hydrogen peroxide

- tert-Butyl hydroperoxide

- Cumyl hydroperoxide (CHP)

- Diisopropylbenzyl hydrogen peroxide (DBHP)

These oxidants can also be used under controlled conditions (temperature 0-30 °C, reaction time 2-30 hours) to produce oxidation impurities similar to Impurity 22. The choice of oxidant and reaction parameters influences the impurity profile and yield.

Purification Techniques

- Column Chromatography: Normal pressure column chromatography using solvent systems such as dichloromethane:methanol (ratios 25:1 to 20:1) is applied to isolate and purify the impurity.

- Recrystallization: For final purification, recrystallization from solvent mixtures (e.g., dehydrated alcohol/water, butanone/isopropanol, or ethyl acetate) is employed to achieve high purity.

This compound is used as a reference standard in impurity profiling and quantification during lurasidone drug substance manufacturing. The availability of high-purity Impurity 22 allows for:

- Accurate detection and quantification by HPLC and other chromatographic methods.

- Assessment of genotoxic impurity levels due to the epoxide moiety.

- Ensuring compliance with regulatory impurity limits.

Table 2: Key Analytical Data for this compound

| Parameter | Description |

|---|---|

| Appearance | White solid |

| CAS Number | 1807983-61-4 |

| Molecular Formula | C32H38N6O4S2 |

| Molecular Weight | 634.81 g/mol |

| Solubility | Soluble in methanol |

| Storage Condition | 2-8 °C |

| Purity | ≥ 96% (after chromatography) |

These data support the use of Impurity 22 as a reliable standard in pharmaceutical analysis.

Summary of Research Findings and Advantages of Current Methods

- The two-step oxidation and nucleophilic substitution process using m-CPBA and microwave heating is efficient and yields high-purity Impurity 22.

- Microwave heating and phase transfer catalysis significantly reduce reaction time and improve yield compared to conventional heating.

- Use of column chromatography and recrystallization ensures isolation of highly pure impurity standards.

- Alternative oxidants provide flexibility in synthesis, allowing optimization based on available reagents and desired impurity profiles.

- The preparation methods are supported by patent literature and industry standards, confirming their reliability and reproducibility.

Chemical Reactions Analysis

Structural Identification

Lurasidone Impurity 22, chemically designated as ((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine , is a structurally related impurity arising during the synthesis of Lurasidone hydrochloride . Its formation is linked to incomplete or side reactions during key synthetic steps, such as mesylation, amidation, or imide formation .

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄S |

| Molecular Weight | 356.47 g/mol |

| CAS Number | 1260138-03-1 |

Formation Mechanisms

Impurity 22 is primarily formed in two critical reaction stages:

-

Methanesulfonylation : During the mesylation of (1R,2R)-cyclohexane-1,2-diyldimethanol (1), incomplete reaction or over-mesylation can generate precursors that later form Impurity 22 .

-

Amidation/Imide Formation : The reaction of mesylated intermediates with piperazine derivatives (e.g., 3-(piperazin-1-yl)benzo[d]isothiazol-3-yl) under non-optimal conditions (e.g., excess reagents, high temperatures) facilitates the formation of this impurity .

Reaction Pathway :

text(1R,2R)-cyclohexane-1,2-diyldimethanol (1) → Methanesulfonylation → Intermediate 2 → Reaction with 3-(piperazin-1-yl)benzo[d]isothiazol-3-yl (3) → Hydrogenation/Imide formation → Lurasidone or Impurity 22

Analytical Methods

HPTLC and RP-HPLC are the primary techniques for quantifying Impurity 22:

-

HPTLC Parameters :

-

RP-HPLC Parameters :

Degradation and Stability

Impurity 22 exhibits degradation under alkaline conditions, forming a primary degradant identified as (2-(piperazin-1-ylmethyl)cyclohexyl)methanamine . Key degradation pathways include:

-

Alkaline Hydrolysis : Piperazine ring cleavage under NaOH stress .

-

Oxidative Degradation : Formation of N-oxides or hydroxylated intermediates .

| Stress Condition | Degradation (%) |

|---|---|

| Alkaline (1N NaOH) | 72.19% |

| Oxidative (3% H₂O₂) | 30.21% |

Control Strategies

To mitigate Impurity 22 formation:

-

Optimize Mesylation : Use stoichiometric mesyl chloride (2.0–2.2 equivalents) and triethylamine (2.0–3.0 equivalents) in dichloromethane at 0–5°C .

-

Imide Formation : Employ palladium-based catalysts (0.01–0.03 w/w) under hydrogen atmosphere to enhance selectivity .

-

Purification : Use isopropyl alcohol:water (85°C) for crystallization, reducing residual acetone (<5000 ppm) .

Research Findings

References WO2015056205A1. (2015). Process for the industrial synthesis of Lurasidone. Marmara Pharmaceutical Journal. (2017). RP-HPLC method for Lurasidone. ChemicalBook. (2024). Lurasidon hydrochloride iMpurity. US10196400B2. (2019). Purification of Lurasidone hydrochloride. Pharma Science Monitor. (2017). HPTLC method for Lurasidone stability. CLEARSYNTH. (2024). Lurasidone Impurities. CN103864774B. (2016). Preparation method of Lurasidone. Thai Journal of Pharmaceutical Sciences. (n.d.). TLC-densitometric method.

Scientific Research Applications

Analytical Methodologies

The detection and quantification of Lurasidone Impurity 22 are critical for ensuring drug safety and efficacy. Various analytical techniques have been employed:

- High-Performance Liquid Chromatography (HPLC) : A robust RP-HPLC method has been developed for quantifying related impurities in lurasidone formulations. This method is essential for quality control during pharmaceutical manufacturing, ensuring that impurity levels remain within acceptable limits .

- Potentiometric Sensors : Recent advancements have introduced potentiometric sensors capable of detecting lurasidone hydrochloride at nanomolar concentrations. Such technologies could potentially be adapted for monitoring impurities like this compound in pharmaceutical products .

Case Studies and Research Findings

- Toxicological Assessments : In toxicological studies involving lurasidone, findings suggest that certain impurities may influence the overall toxicity profile of the drug. For instance, prolonged exposure to lurasidone has been linked to increased incidences of mammary tumors in female rodents, highlighting the importance of understanding impurity effects on carcinogenicity .

- Formulation Stability : The stability of pharmaceutical formulations containing lurasidone is crucial for maintaining therapeutic efficacy. Research has indicated that impurities can affect the physical stability of drug formulations, potentially leading to altered bioavailability and efficacy over time .

- Cosmetic Applications : Emerging studies suggest potential applications for compounds related to lurasidone in cosmetic formulations due to their skin-soothing properties. This area remains largely unexplored but presents an interesting avenue for future research into the benefits of impurities like this compound in dermatological products .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Lurasidone Impurity 22 with structurally related impurities in lurasidone and other antipsychotics:

Key Observations:

- Structural Complexity : this compound is distinguished by its stereospecific cyclohexane diol core, absent in impurities of other antipsychotics like perospirone or brivaracetam. This complexity necessitates advanced chiral separation techniques .

- Metabolic Neutrality : Unlike risperidone or olanzapine impurities, which are linked to weight gain and metabolic disturbances, lurasidone and its impurities exhibit minimal impact on weight, glucose, or lipid profiles . This "metabolic neutrality" is attributed to lurasidone’s unique receptor binding profile (e.g., low affinity for histamine H₁ and muscarinic receptors) .

- Synthesis Challenges : The stereochemical precision required for synthesizing this compound contrasts with simpler impurities like Brivaracetam Impurity 15, which lacks chiral centers .

Analytical and Regulatory Considerations

- This compound requires HPLC-UV with a detection limit (LOD) of 0.1–5 µg/mL for quantification, similar to perospirone impurities . However, its stereoisomers (e.g., Endo-RS+SR Isomer) demand chiral columns for resolution .

- Degradation Pathways : While lurasidone itself is stable under standard storage conditions, its impurities may form via oxidation or hydrolysis. For example, the Endo-Epoxide impurity arises from oxidative stress during synthesis, necessitating inert atmosphere controls .

Clinical and Pharmacological Impact

- Comparative Safety : In contrast to quetiapine impurities, which are associated with sedation and metabolic effects, lurasidone impurities align with the parent drug’s favorable safety profile, including low prolactin elevation and extrapyramidal symptom (EPS) risk .

Table 2: Metabolic Impact Comparison

Q & A

Q. Q1. What analytical techniques are recommended for identifying and quantifying Lurasidone Impurity 22 in drug substances?

Methodological Answer: this compound, a structurally complex enantiomer, requires advanced chromatographic and spectroscopic methods for identification. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is commonly used for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) is employed for structural confirmation . For quantification, the impurity peak response ratio relative to the total chromatographic response (using the formula: Result = (rU/rT) × 100) is calculated, as per pharmacopeial guidelines .

Q. Q2. How should researchers validate analytical methods for detecting this compound at trace levels (≤0.1%)?

Methodological Answer: Method validation must adhere to ICH Q2(R2) guidelines. Key parameters include:

- Specificity : Demonstrate resolution between the impurity, Lurasidone, and other degradation products using forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) .

- Linearity : Test over a range of 0.05%–0.5% of the active pharmaceutical ingredient (API) concentration.

- Accuracy : Spike known concentrations of the impurity into the API matrix and recover ≥90% .

- Limit of Quantification (LOQ) : Establish using signal-to-noise ratios ≥10:1 .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data in impurity profiling, such as inconsistent retention times or co-elution issues with this compound?

Methodological Answer: Co-elution challenges often arise due to structural similarities between the impurity and API. Strategies include:

- Method Optimization : Adjust mobile phase composition (e.g., Buffer A/B gradients) or column temperature to enhance resolution .

- Orthogonal Techniques : Cross-validate using a different chromatographic column (e.g., HILIC vs. reversed-phase) or hyphenate with High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions .

- Synthetic Reference Standards : Compare retention times and spectral data with a certified reference standard of Impurity 22 .

Q. Q4. What experimental designs are optimal for studying the formation pathways of this compound during synthesis or storage?

Methodological Answer:

- Forced Degradation Studies : Expose Lurasidone to stress conditions (e.g., 40°C/75% RH for stability, 0.1N HCl/NaOH for hydrolysis) and monitor impurity formation kinetics using time-point sampling .

- Isotopic Labeling : Use deuterated solvents or labeled intermediates to trace reaction pathways during synthesis .

- Computational Modeling : Predict degradation pathways via quantum mechanical calculations (e.g., density functional theory) to identify energetically favorable routes .

Q. Q5. How should researchers address discrepancies in impurity quantification across different analytical laboratories?

Methodological Answer:

- Harmonized Protocols : Standardize sample preparation (e.g., extraction solvents, sonication time) and instrument calibration procedures .

- Cross-Lab Validation : Share spiked samples between labs and perform interlaboratory statistical analysis (e.g., ANOVA for batch-to-batch variability) .

- Reference Material Traceability : Use certified reference standards with documented purity and storage conditions (e.g., light-protected vials at -20°C) .

Data Integrity and Reporting Guidelines

Q. Q6. What documentation is essential for publishing impurity data on this compound in peer-reviewed journals?

Methodological Answer:

- Supporting Information : Include raw chromatograms, NMR/HRMS spectra, and validation parameters (e.g., LOQ, linearity plots) as supplementary files .

- Structural Evidence : Provide crystallographic data or 2D-NMR correlations (COSY, HSQC) for novel impurities .

- Ethical Reporting : Disclose all detected impurities (≥0.1%), even if below regulatory thresholds, to ensure transparency .

Q. Q7. How can researchers ensure the integrity of impurity data in multi-institutional collaborations?

Methodological Answer:

- Blinded Analysis : Assign unique identifiers to samples to prevent bias during data interpretation .

- Audit Trails : Use electronic lab notebooks (ELNs) with timestamped entries for method adjustments or outlier exclusions .

- Open-Ended Data Sharing : Publish datasets in repositories like Zenodo with CC-BY licenses to enable reproducibility .

Regulatory and Compliance Considerations

Q. Q8. What are the ICH and FDA requirements for reporting this compound in regulatory submissions?

Methodological Answer:

- Identification Threshold : Report impurities at ≥0.1% of the API daily dose with structural characterization .

- Toxicological Assessment : Conduct genotoxicity studies (e.g., Ames test) if the impurity exceeds qualification thresholds .

- Batch Analysis : Provide impurity profiles for at least three consecutive API batches to establish process consistency .

Q. Q9. How should researchers handle unknown impurities co-eluting with this compound during analysis?

Methodological Answer:

- Isolation and Characterization : Use preparative HPLC to isolate the unknown peak, followed by HRMS and 1H/13C NMR for structural elucidation .

- Spectral Libraries : Compare fragmentation patterns with databases (e.g., NIST) to identify potential isomers or derivatives .

Future Research Directions

Q. Q10. What advanced methodologies could improve the sensitivity and specificity of this compound detection?

Methodological Answer:

- Hyphenated Techniques : Couple LC with Ion Mobility Spectrometry (IMS) to resolve isobaric impurities .

- Machine Learning : Train algorithms on historical impurity data to predict retention times or degradation pathways .

- Microfluidic Chips : Develop lab-on-a-chip systems for real-time impurity monitoring during continuous manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.